The Pyrazolo[1,5-a]pyrimidin-6-ol Scaffold: A Technical Guide for Chemical and Pharmacological Exploration
The Pyrazolo[1,5-a]pyrimidin-6-ol Scaffold: A Technical Guide for Chemical and Pharmacological Exploration
Abstract
The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This guide provides a comprehensive technical overview of a key derivative, Pyrazolo[1,5-a]pyrimidin-6-ol, a versatile intermediate for the synthesis of potent kinase inhibitors and other therapeutic agents. We will delve into its fundamental properties, a robust synthetic protocol derived from established methodologies, and an in-depth analysis of its characterization. Furthermore, this guide will explore the extensive biological significance of the pyrazolo[1,5-a]pyrimidine core, providing critical context for researchers and professionals in drug discovery and development.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine framework, a fused heterocyclic system comprising a pyrazole and a pyrimidine ring, has garnered immense interest in the field of medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, particularly protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[1]
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully incorporated into numerous potent and selective kinase inhibitors targeting a range of kinases including Pim-1, cyclin-dependent kinases (CDKs), and ErbB receptor tyrosine kinases.[2][3] This has established the scaffold as a valuable starting point for the design and synthesis of novel drug candidates. Pyrazolo[1,5-a]pyrimidin-6-ol, in particular, serves as a key intermediate, offering a reactive hydroxyl group for further functionalization and diversification of the core structure.
Physicochemical Properties
While comprehensive experimental data for the unsubstituted Pyrazolo[1,5-a]pyrimidin-6-ol is not extensively reported in peer-reviewed literature, its fundamental properties can be summarized as follows:
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃O | - |
| Molecular Weight | 135.12 g/mol | - |
| CAS Number | 1580489-59-3 | - |
A crucial aspect of Pyrazolo[1,5-a]pyrimidin-6-ol is the potential for keto-enol tautomerism. The 6-hydroxy form can exist in equilibrium with its keto tautomer, Pyrazolo[1,5-a]pyrimidin-6(7H)-one. The predominant tautomer can be influenced by the solvent and solid-state packing effects. Spectroscopic studies on related derivatives have confirmed the existence of such tautomeric equilibria.[4]
Synthesis of Pyrazolo[1,5-a]pyrimidin-6-ol
The following protocol is a detailed, step-by-step methodology for the synthesis of Pyrazolo[1,5-a]pyrimidin-6-ol, based on procedures outlined in patent literature.[3][5] The primary strategy involves the hydrolysis of a 6-bromo precursor.
Synthetic Workflow Diagram
Caption: Synthetic workflow for Pyrazolo[1,5-a]pyrimidin-6-ol.
Experimental Protocol
Reaction: Hydrolysis of 6-Bromopyrazolo[1,5-a]pyrimidine
Materials:
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6-Bromopyrazolo[1,5-a]pyrimidine
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Potassium Hydroxide (KOH)
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Methanol (MeOH), anhydrous
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Water, deionized
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Hydrochloric acid (HCl), 1 M
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-bromopyrazolo[1,5-a]pyrimidine (1.0 eq) in methanol.
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Addition of Base: To the stirred solution, add potassium hydroxide (3.0-5.0 eq).
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Reaction Conditions: Heat the reaction mixture to 65°C and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching and Neutralization: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
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Extraction: To the residue, add water and carefully neutralize with 1 M HCl to a pH of approximately 7. Extract the aqueous layer with ethyl acetate (3 x volumes).
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by silica gel column chromatography to afford pure Pyrazolo[1,5-a]pyrimidin-6-ol.
Spectroscopic Characterization (Predicted)
Due to the limited availability of published experimental spectra for the unsubstituted Pyrazolo[1,5-a]pyrimidin-6-ol, the following characterization data is predicted based on the analysis of the parent pyrazolo[1,5-a]pyrimidine and its substituted derivatives.[6]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and pyrimidine rings. The chemical shifts will be influenced by the electron-donating hydroxyl group.
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H-2: A singlet in the downfield region.
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H-3: A doublet coupled to H-2 (if applicable, though often a singlet in the parent system).
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H-5: A doublet coupled to H-7.
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H-7: A doublet coupled to H-5.
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-OH: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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C-2, C-3, C-5, C-7: Resonances in the aromatic region.
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C-3a, C-8a (bridgehead carbons): Quaternary carbon signals.
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C-6: A downfield signal due to the attachment of the electronegative oxygen atom.
Infrared (IR) Spectroscopy
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O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
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C=N and C=C stretching: Multiple sharp bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings.
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C-O stretch: An absorption band around 1200 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of Pyrazolo[1,5-a]pyrimidin-6-ol (135.12 g/mol ).
Biological Significance and Therapeutic Potential
While the biological activity of the unsubstituted Pyrazolo[1,5-a]pyrimidin-6-ol is not extensively documented, the pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in a variety of therapeutic areas.
Kinase Inhibition
The primary therapeutic application of pyrazolo[1,5-a]pyrimidine derivatives is as kinase inhibitors in oncology.[1] The scaffold acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of various kinases. The nitrogen atoms of the heterocyclic system are crucial for forming hydrogen bonds with the hinge region of the kinase domain. The hydroxyl group at the 6-position of Pyrazolo[1,5-a]pyrimidin-6-ol provides a key handle for the introduction of various substituents to enhance potency, selectivity, and pharmacokinetic properties.
Caption: Pathway from the core scaffold to biological activity.
Other Therapeutic Areas
Beyond oncology, pyrazolo[1,5-a]pyrimidine derivatives have shown promise in a range of other therapeutic indications, including:
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Anti-inflammatory agents
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Antiviral compounds
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Central nervous system (CNS) agents
This broad spectrum of activity underscores the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in drug discovery.
Conclusion
Pyrazolo[1,5-a]pyrimidin-6-ol is a fundamentally important heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its straightforward synthesis and the reactivity of its hydroxyl group make it an attractive starting material for the development of novel therapeutics, particularly in the realm of kinase inhibition. While detailed experimental data for the unsubstituted core is limited in the public domain, the extensive research on its derivatives provides a solid foundation for its application in drug discovery and development. This guide provides a comprehensive overview to aid researchers in harnessing the potential of this valuable scaffold.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. [Link]
-
Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications. ResearchGate. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. MDPI. [Link]
-
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Scilit. [Link]
- WO2021179274A1 - ErbB RECEPTOR INHIBITORS AS ANTI-TUMOR AGENTS.
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. Office of Scientific and Technical Information. [Link]
-
6-bromopyrazolo[1, 5-a]pyrimidine-3-carboxylic acid, min 97%, 1 gram. Loba Chemie. [Link]
- WO2019042409A1 - A nitrogen-containing heterocyclic compound, a preparation method, an intermediate, a composition and an application thereof.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR spectrum [chemicalbook.com]
